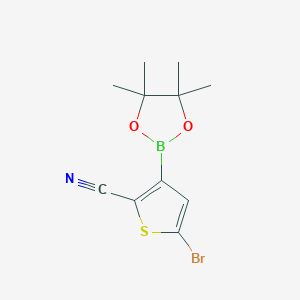

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile

説明

Chemical Structure: The compound features a thiophene ring substituted with a bromine atom at position 5, a nitrile group at position 2, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. Its molecular formula is C₁₁H₁₂BBrNO₂S, with a molecular weight of 333.01 g/mol (calculated).

Applications:

Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical in pharmaceuticals, agrochemicals, and organic electronics . The bromine atom serves as a leaving group, while the boronate ester enables coupling with aryl halides.

Safety:

Based on analogous compounds (e.g., 2-(4-bromo-5-chlorothiophen-2-yl)-dioxaborolane), it likely carries hazards such as H301 (toxic if swallowed) and H319 (causes eye irritation). Proper handling and storage under inert conditions are essential .

特性

CAS番号 |

916454-56-3 |

|---|---|

分子式 |

C11H13BBrNO2S |

分子量 |

314.01 g/mol |

IUPAC名 |

5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |

InChI |

InChI=1S/C11H13BBrNO2S/c1-10(2)11(3,4)16-12(15-10)7-5-9(13)17-8(7)6-14/h5H,1-4H3 |

InChIキー |

MUMJWRWUEMLGFU-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Br)C#N |

製品の起源 |

United States |

準備方法

Synthesis of the Brominated Thiophene Intermediate

The initial step involves selective bromination of thiophene derivatives. Literature indicates that electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions is standard for regioselective bromination at the 5-position of thiophene rings.

- Refluxing thiophene or its derivatives with NBS in a suitable solvent (e.g., carbon tetrachloride or acetic acid) at room temperature or slightly elevated temperatures.

- Use of radical initiators such as AIBN can enhance regioselectivity.

| Parameter | Typical Value | Reference Source |

|---|---|---|

| Reagent | N-bromosuccinimide | |

| Solvent | Carbon tetrachloride | |

| Temperature | 0–25°C | |

| Reaction Time | 2–4 hours |

Note: The selectivity for the 5-position is well-documented, with minimal polybromination.

Formation of the Boronic Ester

The key functionalization involves converting the brominated thiophene into its corresponding boronic ester, which is crucial for subsequent Suzuki-Miyaura coupling.

Miayura Borylation:

Using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst facilitates the direct borylation of aryl halides.

| Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pd(dppf)Cl2 | None | KOAc | Dioxane | 80°C | 12–24h | 70–85% | |

| Pd(PPh3)4 | None | K3PO4 | DMF | 80°C | 12h | 75% |

Ar–Br + B2Pin2 → Ar–BPin + Br–BPin (byproduct)

The resulting boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivative, exhibits high stability and reactivity in cross-coupling.

Suzuki-Miyaura Cross-Coupling to Construct the Final Compound

The core of the synthesis involves coupling the brominated thiophene with the boronic ester derivative. The reaction typically employs:

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Ligand: Xantphos or XPhos to improve efficiency.

- Base: Cesium carbonate (Cs2CO3) or potassium phosphate.

- Solvent: Ethereal solvents like CPME, MTBE, or toluene/water mixtures.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 7 | Pd(OAc)2 | XPhos | Cs2CO3 | Tol:H2O (4:1) | 115°C | 16h | 93% | |

| 12 | Pd(dba)2 | Xantphos | Cs2CO3 | MTBE:H2O (4:1) | 55°C | 16h | 85% |

Ar–Br + Ar'–BPin → Ar–Ar' (coupled product)

The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, forming the C–C bond.

Research Data and Yield Summary

Notes on Reaction Optimization and Challenges

- Selectivity: Regioselectivity in bromination is critical; controlling reaction conditions minimizes polybromination.

- Catalyst Choice: Ligand environment influences yield and reaction rate; Xantphos has demonstrated superior performance.

- Solvent Effects: Ethereal solvents like CPME and MTBE improve solubility and reaction efficiency.

- Temperature Control: Lower temperatures reduce side reactions but may prolong reaction times; optimal temperature balances yield and time.

化学反応の分析

Types of Reactions

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The dioxaborolane group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 50-100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted thiophene derivatives .

科学的研究の応用

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile has several scientific research applications:

作用機序

The mechanism of action of 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and dioxaborolane group enable the compound to undergo substitution and cross-coupling reactions, respectively. These reactions facilitate the formation of new chemical bonds, allowing the compound to act as a versatile intermediate in organic synthesis .

類似化合物との比較

Thiophene-Based Boronate Esters

Key Differences :

Non-Thiophene Boronate Esters with Nitrile Groups

Functional Insights :

- Extended π-Systems : Biphenyl and benzo[b]thiophene derivatives exhibit enhanced charge transport, making them suitable for OLEDs and photovoltaic devices .

- Steric Effects : Bulkier substituents (e.g., biphenyl) reduce coupling efficiency compared to thiophene-based analogs .

Market and Industrial Relevance

- Pharmaceuticals : Boronate esters are pivotal in synthesizing kinase inhibitors and antiviral agents .

- Organic Electronics: Thiophene-based compounds are used in organic solar cells (e.g., as donor-acceptor materials) .

- Regional Demand: Asia-Pacific dominates production due to cost-effective synthesis facilities, while North America leads in R&D .

Q & A

Q. What are the primary synthetic routes for preparing 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , which involve coupling a brominated thiophene precursor (e.g., 5-bromothiophene-2-carbonitrile) with a boronate ester. Key steps include:

- Boronation : Introducing the dioxaborolane group via palladium-catalyzed borylation under inert conditions.

- Optimized conditions : Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, Na₂CO₃ as a base, and solvents like THF or DMF at 80–100°C . Alternative methods include Gewald or Paal–Knorr reactions for thiophene ring formation, though these are less common for this specific derivative .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dioxaborolane group (characteristic peaks at δ ~1.3 ppm for methyl groups) and the bromothiophene backbone. ¹¹B NMR can verify boron coordination .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split) .

- X-ray crystallography : Resolves stereoelectronic effects; software like SHELXL or OLEX2 refines crystal structures .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronate ester group enables coupling with aryl/heteroaryl halides to form biaryl or conjugated systems. Example applications:

- Polymer synthesis : Used in step-growth polymerization to create π-conjugated polymers for optoelectronics .

- Pharmaceutical intermediates : Coupling with brominated aromatics yields bioactive molecules. Key variables: Catalyst loading (1–5 mol% Pd), ligand choice (e.g., SPhos), and solvent polarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in Suzuki coupling?

- Catalyst selection : PdCl₂(dppf) offers higher stability than Pd(PPh₃)₄ in oxygen-sensitive reactions .

- Solvent effects : DME/water mixtures improve solubility of inorganic bases (e.g., K₂CO₃).

- Temperature control : Lower temperatures (60–80°C) reduce deboronation side reactions.

- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the product from homocoupling byproducts .

Q. What challenges arise in resolving stereochemical outcomes during cross-coupling?

- Steric hindrance : Bulky substituents near the boron group can slow coupling kinetics. Use of electron-deficient ligands (e.g., XPhos) accelerates oxidative addition .

- Regioselectivity : Competing coupling sites on asymmetric partners require DFT modeling to predict outcomes.

- Crystallographic validation : Single-crystal X-ray diffraction (via SHELXL ) resolves ambiguous stereochemistry .

Q. How is this compound applied in synthesizing functional polymers?

Example: Conjugated microporous polymers (CMPs) for organic electronics:

- Polymerization : React with dibromoarenes (e.g., 9,10-dibromoanthracene) under Suzuki conditions.

- Characterization : GPC for molecular weight, UV-vis for bandgap analysis.

- Applications : Electroluminescent layers in OLEDs or charge transport materials .

Q. How should researchers address discrepancies in reported spectroscopic data?

- Solvent/temperature effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish signals from isomers or residual precursors.

- Cross-lab validation : Compare with databases (e.g., PubChem) or replicate protocols from peer-reviewed studies .

Q. What are the best practices for handling air- and moisture-sensitive intermediates in its synthesis?

- Schlenk techniques : Conduct reactions under nitrogen/argon using flame-dried glassware.

- Stabilizers : Add BHT (butylated hydroxytoluene) to prevent boronate oxidation.

- Storage : Keep intermediates at –20°C in sealed, desiccated vials .

Tables

Q. Table 1: Comparison of Catalytic Systems for Suzuki Coupling

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | THF/H₂O | 78 | |

| PdCl₂(dppf) | dppf | DME/H₂O | 92 | |

| Pd(OAc)₂ | SPhos | Toluene | 85 |

Q. Table 2: Key NMR Data for Characterization

| Proton Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiophene C-H | 7.45 (s) | 128.5 |

| B-O-CH(CH₃)₂ | 1.32 (s) | 24.8 |

| CN group | - | 118.9 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。